N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine
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Overview
Description
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine: is a compound with the molecular formula C15H28N2O6 and a molecular weight of 332.40 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound appears as a white to almost white powder or crystal and has a melting point of approximately 120°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The compound can participate in substitution reactions where the Boc-protected amine is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP) in acetonitrile.
Major Products Formed:
Scientific Research Applications
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine has several scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and amino acid protection.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group using strong acids or other reagents, resulting in the release of the free amine .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Used for similar purposes in amino protection.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another Boc-protected amino acid derivative.
Uniqueness: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is unique due to its specific structure, which allows for the protection of both the amino and carboxyl groups in peptide synthesis. This dual protection capability makes it particularly valuable in complex organic synthesis .
Biological Activity
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, commonly referred to as Boc-Gly-3-Boc-amino-propyl, is a synthetic amino acid derivative with significant implications in biochemical research and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
- Molecular Formula : C15H28N2O6
- Molecular Weight : 332.4 g/mol
- CAS Number : 192124-66-6
- Purity : Typically >98% (GC) .
Synthesis and Structure
The compound is synthesized through a multi-step process involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. This strategy enhances the stability of the amine functionalities during subsequent reactions. The synthetic pathway often includes coupling reactions that yield high-purity products suitable for biological applications .
Antibacterial Activity
Research has indicated that derivatives of N-tert-butoxycarbonyl compounds exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can significantly enhance antibacterial potency .
Compound | Bacterial Strains Tested | IC50 (µg/mL) |
---|---|---|
Boc-Gly-3-Boc-amino-propyl | Staphylococcus aureus | Not reported |
Related Thiazolidine Derivative | Pseudomonas aeruginosa | 0.195 |
Peptide Ubiquitination
This compound serves as a valuable building block in peptide synthesis, particularly for ubiquitination processes. This compound's compatibility with solid-phase peptide synthesis (SPPS) facilitates the incorporation of various modifications, including phosphorylation and biotinylation, which are crucial for studying protein interactions and functions .
Case Studies
- Peptide Modification : In a study examining the utility of Boc-Gly derivatives in peptide synthesis, researchers successfully incorporated this compound into histone peptides to investigate their role in gene regulation via ubiquitination. The results demonstrated that the synthesized peptides maintained structural integrity and were reactive enough for further modifications .
- Antibacterial Screening : Another study focused on synthesizing various N-tert-butoxycarbonyl derivatives to evaluate their antibacterial activities against clinical strains of bacteria. The findings suggested that certain modifications to the Boc group significantly improved antibacterial efficacy compared to unmodified counterparts .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFFIFTMKLYQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443243 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192124-66-6 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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